molecular formula C14H16O B15374151 1-(6-Phenylcyclohex-3-en-1-yl)ethanone CAS No. 6637-04-3

1-(6-Phenylcyclohex-3-en-1-yl)ethanone

Cat. No.: B15374151
CAS No.: 6637-04-3
M. Wt: 200.28 g/mol
InChI Key: CPQLXHBJEWBUBO-UHFFFAOYSA-N
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Description

1-(6-Phenylcyclohex-3-en-1-yl)ethanone is a ketone derivative featuring a cyclohexene ring substituted with a phenyl group at position 6 and an acetyl group (ethanone) at position 1. The phenyl substituent likely contributes to increased lipophilicity and aromatic interactions, making it a candidate for applications in organic synthesis or material science .

Properties

CAS No.

6637-04-3

Molecular Formula

C14H16O

Molecular Weight

200.28 g/mol

IUPAC Name

1-(6-phenylcyclohex-3-en-1-yl)ethanone

InChI

InChI=1S/C14H16O/c1-11(15)13-9-5-6-10-14(13)12-7-3-2-4-8-12/h2-8,13-14H,9-10H2,1H3

InChI Key

CPQLXHBJEWBUBO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1CC=CCC1C2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table compares 1-(6-Phenylcyclohex-3-en-1-yl)ethanone with structurally related ethanone derivatives:

Compound Name CAS Number Molecular Formula Substituents/Modifications Molecular Weight Key Properties/Applications References
This compound Not provided C₁₄H₁₆O Phenyl (C₆H₅) at C6, acetyl (COCH₃) at C1 200.28 Organic synthesis, materials science
1-(4-Bromocyclohex-3-en-1-yl)ethanone 651358-93-9 C₈H₁₁BrO Bromo (Br) at C4, acetyl at C1 213.07 Halogenated intermediate for coupling reactions
1-[1-Methyl-4-(4-methylpent-3-enyl)cyclohex-3-en-1-yl]ethanone Not provided C₁₅H₂₄O Branched alkyl (C₅H₉) at C4, methyl at C1 220.35 Fragrance industry, terpene analogs
1-(5,6,7,8-Tetrahydro-3,5,5,6,8,8-hexamethyl-2-naphthalenyl)ethanone 1506-02-1 C₁₉H₂₆O Polycyclic aromatic system with methyl groups 270.41 Stabilizers, UV absorbers
1-[2-(Cyclohexyloxy)-3,6-dihydroxyphenyl]ethanone 33537-80-3 C₁₅H₁₈O₃ Cyclohexyloxy (O-C₆H₁₁), hydroxyl (OH) groups 246.30 Pharmaceutical intermediates
1-(9-Ethoxy-5-phenyl-3-oxa-4,8-diaza-tricyclo[5.2.1.0²,⁶]dec-4-en-8-yl)ethanone Not provided C₁₈H₂₀N₂O₂ Tricyclic framework with ethoxy (OCH₂CH₃) 296.36 Medicinal chemistry (heterocyclic targets)

Physical and Chemical Properties

  • Melting Points: Hydroxy-substituted ethanones (e.g., 1-[2-(Cyclohexyloxy)-3,6-dihydroxyphenyl]ethanone) exhibit higher melting points (~75–76°C) due to hydrogen bonding . Brominated derivatives (e.g., 1-(4-Bromocyclohex-3-en-1-yl)ethanone) likely have lower solubility in polar solvents .
  • Reactivity : The phenyl group in the target compound may facilitate π-π stacking, whereas bromo substituents enable cross-coupling reactions .

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